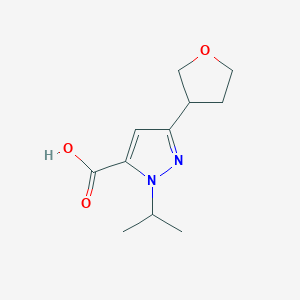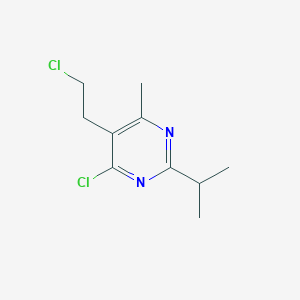
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that contain nitrogen atoms at positions 1 and 3 of a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a suitable pyrimidine precursor, followed by the introduction of the chloro-ethyl, isopropyl, and methyl groups through subsequent reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires the use of specialized equipment and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-(2-chloroethyl)-2-ethyl-6-methylpyrimidine: Similar in structure but with an ethyl group instead of an isopropyl group.
4-Chloro-5-(2-chloroethyl)-2-methyl-6-methylpyrimidine: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine is unique due to its specific combination of substituents, which can influence its reactivity, stability, and potential applications. The presence of both chloro and isopropyl groups can enhance its chemical versatility and make it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C10H14Cl2N2 |
|---|---|
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
4-chloro-5-(2-chloroethyl)-6-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H14Cl2N2/c1-6(2)10-13-7(3)8(4-5-11)9(12)14-10/h6H,4-5H2,1-3H3 |
Clave InChI |
GBVJHNVRVYWWSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C(C)C)Cl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


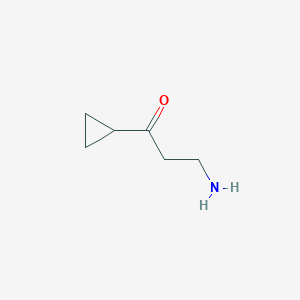
![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)

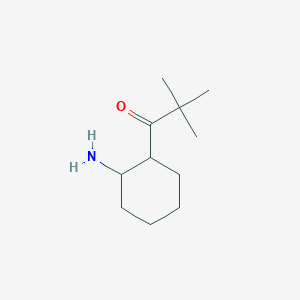

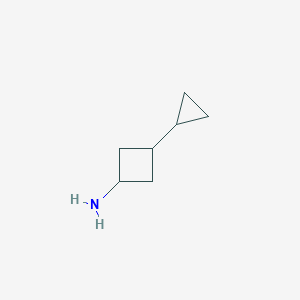
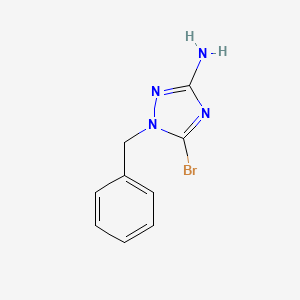
![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)
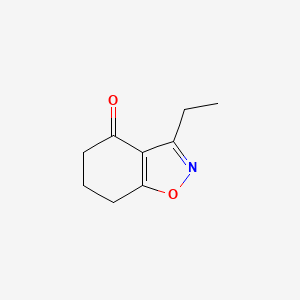
![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13188179.png)
![1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13188182.png)
![6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B13188186.png)
![4-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13188188.png)
